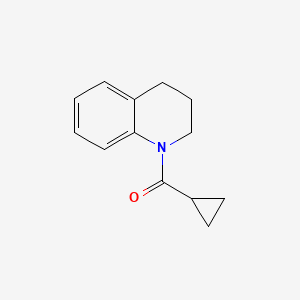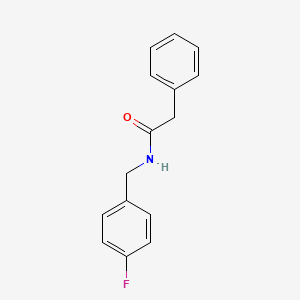
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of tetrahydroquinolines, which have been found to exhibit a range of biological activities such as antitumor, antiviral, and anti-inflammatory effects. CPQ has been the focus of numerous studies due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cancer cell growth and proliferation. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has also been found to exhibit antiviral activity against a range of viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has also been found to exhibit a range of other biological activities, which makes it a versatile compound for research purposes. However, one of the limitations of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is its relatively complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for research on 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new anticancer therapies based on 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline. Researchers are also exploring the potential of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline as an anti-inflammatory and antiviral agent. In addition, there is ongoing research into the mechanism of action of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline and its interactions with key enzymes and signaling pathways. Further studies are needed to fully understand the potential of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline as a therapeutic agent and to optimize its synthesis and formulation for use in clinical settings.
Synthesis Methods
The synthesis of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of cyclopropylcarboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. The synthesis of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been optimized over the years, with various modifications to the reaction conditions and catalysts used to improve the yield and purity of the compound.
Scientific Research Applications
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
cyclopropyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(11-7-8-11)14-9-3-5-10-4-1-2-6-12(10)14/h1-2,4,6,11H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLWGAUZFYWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)


![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)



![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)